molecular formula C20H17FN2O3S B3020629 (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-30-9

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B3020629
CAS No.: 1424658-30-9
M. Wt: 384.43
InChI Key: UJNYBXGQKTWQEY-UHFFFAOYSA-N
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Description

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group, a pyridinyl moiety, and an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with a suitable halogenated pyridine derivative under basic conditions to form the 4-fluorophenoxy-pyridine intermediate.

    Coupling with Ethenesulfonamide: The intermediate is then coupled with 2-(4-methylphenyl)ethenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, particularly those involving inflammation and cancer.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[6-(4-Chlorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
  • (E)-N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
  • (E)-N-[6-(4-Methoxyphenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

Uniqueness

Compared to its analogs, (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-15-2-4-16(5-3-15)12-13-27(24,25)23-18-8-11-20(22-14-18)26-19-9-6-17(21)7-10-19/h2-14,23H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYBXGQKTWQEY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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